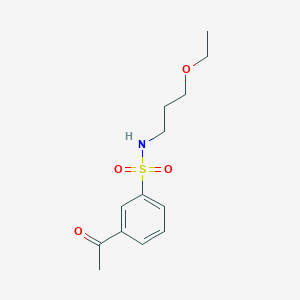![molecular formula C15H14ClNO4S B7628575 N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been of increasing interest in scientific research. This compound is commonly referred to as "compound X" for the purposes of Compound X has been studied for its potential applications in the field of medicine, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of compound X involves its ability to inhibit certain enzymes and proteins that are involved in the development and progression of certain diseases. Specifically, compound X has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and spread of cancer cells. Additionally, compound X has been shown to inhibit the activity of certain cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been studied extensively in laboratory experiments. Research has shown that compound X has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using compound X in laboratory experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of certain diseases. Additionally, compound X has been shown to have anti-inflammatory and anti-tumor effects. However, one of the limitations of using compound X in laboratory experiments is that it may have toxic effects on certain cells and tissues.
将来の方向性
There are several future directions for research on compound X. One direction is to further study its potential applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, research could focus on developing new synthesis methods for compound X that are more efficient and cost-effective. Further research could also focus on understanding the toxic effects of compound X on certain cells and tissues, and developing strategies to minimize these effects.
In conclusion, N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, or compound X, is a chemical compound that has been of increasing interest in scientific research. Its potential applications in the field of medicine have been extensively studied, particularly in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Compound X has been found to have the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases. While there are advantages to using compound X in laboratory experiments, there are also limitations and future research should focus on developing new synthesis methods and understanding its toxic effects.
合成法
The synthesis of compound X involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form compound X. The synthesis of compound X has been well-documented in scientific literature and has been found to be a reliable method for producing the compound.
科学的研究の応用
Compound X has been studied extensively for its potential applications in the field of medicine. Specifically, it has been studied for its potential use as a therapeutic agent in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Research has shown that compound X has the ability to inhibit certain enzymes and proteins that are involved in the development and progression of these diseases.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-3-1-2-11(8-12)10-17-22(18,19)13-4-5-14-15(9-13)21-7-6-20-14/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUXAYMTWTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
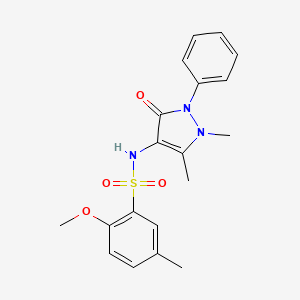
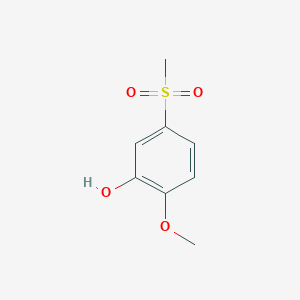
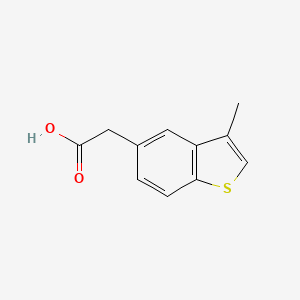
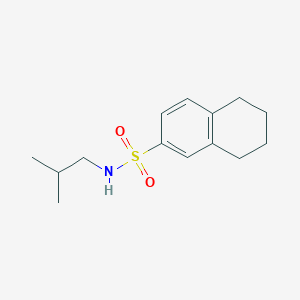
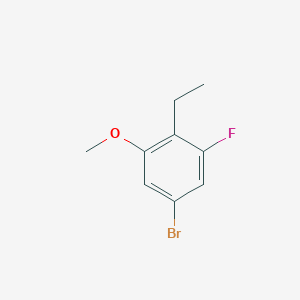
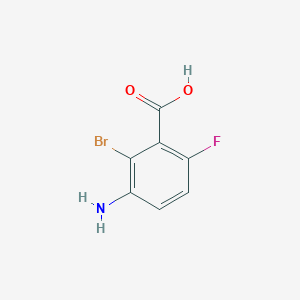
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
